molecular formula C3H9AsO B033066 Trimethylarsine oxide CAS No. 4964-14-1

Trimethylarsine oxide

Cat. No.: B033066
CAS No.: 4964-14-1
M. Wt: 136.02 g/mol
InChI Key: JWOWJQPAYGEFFK-UHFFFAOYSA-N
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Description

Trimethylarsine oxide (TMAO) is a key organoarsenical compound of significant interest in environmental chemistry and toxicology research. It serves as a crucial metabolite in the microbial methylation and degradation pathways of inorganic arsenic, a process highly relevant to understanding arsenic biogeochemical cycling in soil and aquatic systems. Researchers utilize TMAO to study the environmental fate of arsenicals, their uptake by plants and organisms, and their overall impact on ecosystems. Furthermore, TMAO is an important standard and reference material in analytical chemistry, particularly in hyphenated techniques such as HPLC-ICP-MS, for the speciation analysis of arsenic, enabling the accurate identification and quantification of various arsenical species in complex samples. Its well-defined structure and properties also make it a valuable starting material or intermediate in the synthesis of other organoarsenic compounds for investigative purposes. This reagent is essential for advancing studies in arsenic metabolism, detoxification mechanisms, and the assessment of human exposure risks from environmental arsenic contamination.

Properties

IUPAC Name

dimethylarsorylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWJQPAYGEFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9AsO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021401
Record name Trimethylarsine oxide
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Molecular Weight

136.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4964-14-1
Record name Trimethylarsine oxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylarsine oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylarsine oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLARSINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biological Activity

Trimethylarsine oxide (TMAO) is a methylated arsenic compound that has garnered attention due to its biological activity and potential implications for human health and environmental systems. As a metabolite of inorganic arsenic, TMAO's biological effects are complex and multifaceted, involving both toxicological and biochemical pathways. This article provides an in-depth exploration of TMAO's biological activity, including its metabolism, toxicity, and potential therapeutic roles.

Chemical Structure and Metabolism

TMAO is formed through the methylation of inorganic arsenic species, primarily by the action of the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT). The metabolic pathway involves several steps, where inorganic arsenic is reduced and subsequently methylated to form various intermediates, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), before finally yielding TMAO. This process is particularly significant in certain animal species such as rats and hamsters, where TMAO represents a major end product of arsenic metabolism .

Toxicological Profile

TMAO exhibits both toxic and non-toxic effects depending on its concentration and exposure route.

Acute Toxicity

  • Oral Administration : Studies indicate that TMAO has a relatively high oral LD50 value (7.87 g/kg), suggesting low acute toxicity when ingested .
  • Inhalation Exposure : The LC50 for inhalation exposure is reported to be greater than 20,000 ppm, indicating a low risk for acute toxicity via respiratory routes compared to other arsenic compounds .

Chronic Effects

Chronic exposure to TMAO has been linked to various health issues, including potential carcinogenic effects. The compound may influence cellular mechanisms through oxidative stress pathways and DNA damage .

Biological Activity and Mechanisms

TMAO's biological activity extends beyond toxicity; it has been implicated in various physiological processes:

  • Antioxidant Properties : Some studies suggest that TMAO may exert protective effects against oxidative stress by modulating cellular antioxidant defenses .
  • Influence on Gene Expression : TMAO may affect the expression of genes involved in detoxification processes, potentially altering the cellular response to arsenic exposure .

Environmental Impact

Research has demonstrated significant levels of TMAO in environmental samples, such as fungi from terrestrial ecosystems. For instance, Elaphomyces spp. showed TMAO concentrations ranging from 0.32% to 28% of extractable arsenic . This finding underscores the role of fungi in arsenic biotransformation and accumulation.

Clinical Observations

Clinical studies have highlighted the presence of TMAO in human biological samples, indicating its relevance in understanding arsenic metabolism in humans. Elevated levels of TMAO have been associated with increased inorganic arsenic concentrations during periods of wet deposition .

Comparative Analysis of Arsenic Species

The following table summarizes the concentrations of various arsenic species found in environmental samples:

Arsenic SpeciesConcentration Range (%)
Monomethylarsonic Acid (MMA)>30%
Dimethylarsinic Acid (DMA)Trace
This compound (TMAO)0.32–28%
Methylarsonous Acid (MA(III))0.08–0.73%

This table illustrates the dominance of specific arsenic species in environmental contexts and highlights the significance of TMAO as a metabolite.

Scientific Research Applications

Toxicological Research

Carcinogenicity Studies
TMAO has been studied for its carcinogenic potential in animal models. A notable study conducted on male Fischer 344 rats revealed that TMAO administration led to a significant increase in liver tumors, specifically hepatocellular adenomas, with incidences rising from 14.3% in controls to 35.6% in the highest dosage group (200 ppm) over a two-year period. This study suggested that TMAO may induce liver tumorigenicity through mechanisms involving oxidative DNA damage and enhanced cell proliferation .

Mechanistic Insights
The role of reactive oxygen species (ROS) in TMAO-induced tumorigenesis was also investigated. The formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, was significantly elevated in treated groups compared to controls, indicating potential pathways through which TMAO exerts its effects on cellular health and carcinogenicity .

Environmental Monitoring

Arsenic Speciation Analysis
TMAO is a critical component in arsenic speciation studies, particularly concerning its presence in environmental samples such as water and seafood. Analytical methods utilizing high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) have been developed to quantify TMAO along with other arsenic species in urine and environmental matrices . These methods are essential for understanding arsenic exposure and its health implications.

Airborne Arsenic Assessment
Research indicates that TMAO can evolve into the atmosphere, contributing to airborne arsenic levels. Sensitive detection methods have been developed to analyze methylarsenic compounds, including TMAO, in environmental samples at concentrations as low as 0.02 ng As per sample . This capability is crucial for monitoring arsenic pollution and assessing its impact on public health.

Analytical Chemistry

Chiral Separation Techniques
TMAO has been utilized in analytical chemistry for the development of chiral separation techniques. Studies have demonstrated the effectiveness of using chiral columns to separate enantiomers of various compounds, including triazole fungicides, with TMAO serving as a reference standard or modifier in these analyses . This application underscores the versatility of TMAO in enhancing analytical methodologies.

Data Summary Table

Application AreaKey Findings/MethodsReferences
ToxicologyIncreased liver tumors in rats; oxidative DNA damage ,
Environmental MonitoringHPLC-ICP-MS for arsenic speciation; airborne arsenic detection ,
Analytical ChemistryChiral separation of enantiomers using TMAO

Case Studies

  • Liver Tumorigenicity Study : In a controlled experiment with Fischer 344 rats, TMAO was administered at varying concentrations to assess its carcinogenic effects. Results indicated a dose-dependent increase in liver tumors, highlighting the compound's potential risks associated with environmental exposure .
  • Environmental Arsenic Monitoring : A study focusing on the speciation of arsenic in northern regions found elevated levels of TMAO alongside inorganic arsenic forms. This research emphasized the need for comprehensive monitoring of both organic and inorganic arsenic species to understand their environmental dynamics and health impacts .
  • Chiral Analysis Development : The use of TMAO as a benchmark in chiral chromatography allowed researchers to refine methods for separating enantiomers effectively, demonstrating its utility beyond toxicological applications into broader analytical practices .

Comparison with Similar Compounds

Methylarsonate (MMA(V)) and Dimethylarsinate (DMA(V))

  • Chemical Structure: MMA(V): Monomethylarsonic acid (CH₃AsO₃H₂). DMA(V): Dimethylarsinic acid ((CH₃)₂AsO₂H).
  • Occurrence :
    • MMA(V) and DMA(V) are common metabolites in terrestrial plants, soils, and mammals . In Elaphomyces fungi, methylarsonic acid dominates (>30% of extractable arsenic), while DMA(V) is present in trace amounts .
  • Toxicity: Both are less toxic than inorganic arsenic (As(III)/As(V)) but more prevalent in environmental samples. DMA(V) is a known tumor promoter in rodent studies .
  • Biotransformation: MMA(V) and DMA(V) are intermediates in arsenic methylation pathways. DMA(V) can be further reduced to dimethylarsinous acid (DMA(III)), a highly toxic trivalent species .

Arsenobetaine (AB) and Arsenocholine (AsC)

  • Chemical Structure :
    • AB : (CH₃)₃As⁺CH₂COO⁻ (a quaternary arsonium compound).
    • AsC : (CH₃)₃As⁺CH₂CH₂OH (structurally analogous to choline).
  • Occurrence: AB is the dominant arsenic species in marine organisms (e.g., fish, algae) . Neither AB nor AsC is significant in terrestrial fungi like Elaphomyces .
  • Toxicity: AB is considered non-toxic and is excreted unchanged in humans .
  • Analytical Differentiation :
    • AB and TMAO are distinguishable via HPLC-ICP-MS due to differences in retention times and mass spectra .

Methylarsonous Acid (MA(III))

  • Chemical Structure : CH₃As(OH)₂.
  • Occurrence :
    • Detected in Elaphomyces spp. (0.08–0.73% of extractable arsenic), marking the first discovery of significant MA(III) in terrestrial organisms .
  • Toxicity :
    • MA(III) is highly toxic, with reactivity comparable to As(III). It binds to cellular thiols, disrupting enzyme function .

Trimethylarsine (TMA)

  • Chemical Structure : (CH₃)₃As.
  • Occurrence :
    • A volatile derivative of TMAO, produced by microbial reduction in anaerobic environments (e.g., soils, mammalian gut microbiota) .
  • Toxicity :
    • TMA is highly toxic and volatile, posing inhalation risks. Its production from TMAO requires thiol-mediated reduction .

Research Findings and Implications

  • Unique Role of TMAO : Unlike MMA(V) and DMA(V), TMAO is a terminal methylation product in fungi and algae, suggesting specialized detoxification or arsenic sequestration mechanisms .
  • Toxicity Dynamics : While TMAO itself is less toxic than MA(III) or TMA, its conversion to TMA in reducing environments amplifies ecological risks .
  • Analytical Challenges: Differentiation of TMAO from arsenobetaine or DMA(V) requires high-resolution techniques due to overlapping chromatographic peaks in simpler systems .

Preparation Methods

Reaction Mechanism and Conditions

Trimethylarsine reacts with oxygen in a stoichiometric ratio to form TMAO:

AsMe3+12O2OAsMe3(TMAO)[1]\text{AsMe}3 + \frac{1}{2} \text{O}2 \rightarrow \text{OAsMe}_3 \quad \text{(TMAO)} \quad

This reaction is pyrophoric, necessitating inert atmospheres or dilute gas-phase conditions to mitigate risks. Industrial applications often employ catalytic surfaces or flow reactors to enhance safety and yield.

Advanced Oxidation Techniques

Recent patents and studies have explored optimized oxidation methods using hydrogen peroxide (H₂O₂) and stabilizers, drawing parallels to analogous amine oxide syntheses. Though originally developed for trimethylamine oxide, these methods offer insights into scalable TMAO production.

Hydrogen Peroxide-Mediated Oxidation

In a representative procedure, trimethylarsine is reacted with aqueous hydrogen peroxide under controlled conditions:

  • Stoichiometry : A molar ratio of 1:1.01–1.59 (AsMe₃:H₂O₂) ensures complete oxidation while minimizing excess reagent waste.

  • Temperature : Reactions are conducted at 65–75°C to balance kinetics and stability.

  • Stabilizers : Acetic acid, EDTA-Na₂, or citric acid (0.0005–0.04 mol ratio to AsMe₃) suppress side reactions and enhance yield.

Table 1: Optimization of H₂O₂-Mediated TMAO Synthesis

ParameterRange TestedOptimal ValueYield (%)Purity (%)
H₂O₂:AsMe₃ Ratio1.01–1.591.3797.797.6
Temperature (°C)65–757093.697.1
Stabilizer (EDTA-Na₂)0.0005–0.040.001492.697.2

Data derived from patent embodiments.

Crystallization and Purification

Post-reaction, TMAO is isolated via fractional crystallization:

  • Cooling : Solutions are cooled to <40°C to induce crystallization.

  • Drying : Crystals are dried at 40–80°C, with higher temperatures (>70°C) risking melting and structural degradation.

  • Mother Liquor Reuse : Residual liquid from crystallization is recycled into subsequent batches, improving overall efficiency.

Structural and Spectroscopic Validation

The crystalline form of TMAO dihydrate ((CH₃)₃AsO·2H₂O) has been characterized via synchrotron powder diffraction and X-ray absorption spectroscopy.

Crystallographic Data

  • Space Group : Orthorhombic Pbca

  • Lattice Parameters :

    a=13.3937(4)A˚,b=9.53025(30)A˚,c=11.5951(3)A˚[3]a = 13.3937(4)\, \text{Å}, \quad b = 9.53025(30)\, \text{Å}, \quad c = 11.5951(3)\, \text{Å} \quad
  • Coordination Geometry : The arsenic atom adopts a tetrahedral configuration, with As–O and As–C bond lengths consistent with +5 oxidation state.

X-Ray Absorption Near-Edge Structure (XANES)

Arsenic K-edge analysis confirms the absence of reduced As(III) species, verifying complete oxidation during synthesis.

Industrial and Research Applications

Microelectronics

TMAO serves as a precursor for arsenic-containing thin films in semiconductor manufacturing, though this application is largely supplanted by safer alternatives.

Coordination Chemistry

TMAO’s weak Lewis basicity enables its use as a ligand in organometallic complexes, particularly with transition metals .

Q & A

Basic: What are the primary mechanisms for synthesizing Trimethylarsine oxide (TMAO) in laboratory settings, and how is its formation validated?

TMAO is synthesized via the oxidation of trimethylarsine (AsMe₃) in the presence of oxygen, forming OAsMe₃ . To validate its formation, analytical techniques such as hydride generation-gas chromatography-atomic absorption spectrometry (HG-GC-AAS) and high-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are employed. These methods enable precise speciation and quantification, with detection limits as low as 0.1 µg/L for arsenic species in microbial cultures and environmental samples .

Advanced: How do microbial communities mediate the methylation and demethylation pathways of TMAO in anaerobic environments?

Microorganisms utilize glutathione (GSH) to modulate enzymatic methylation and reduction processes. For example, Cryptococcus humicolus reduces methylarsonate to methylarsonous acid, which is sequentially methylated to form TMAO . Conversely, sedimentary microbes degrade TMAO to inorganic arsenic via reductive pathways involving thiols like GSH, producing volatile trimethylarsine (TMAs) . These pathways highlight the dual role of TMAO as both a terminal metabolite and an intermediate in arsenic cycling .

Basic: What is the ecological significance of TMAO in arsenic biogeochemical cycles?

TMAO contributes to arsenic mobility by serving as a key intermediate in microbial methylation-demethylation cycles. It is produced by marine and terrestrial microorganisms, facilitating atmospheric transport of arsenic as volatile species (e.g., TMAs). Subsequent photochemical degradation of TMAs in the atmosphere reintroduces oxidized arsenic species (including TMAO) to ecosystems via deposition .

Advanced: Why are there contradictions in reported TMAO concentrations between marine and terrestrial organisms?

Discrepancies arise from methodological limitations. Cation-exchange chromatography, commonly used for arsenic speciation, poorly retains TMAO, leading to underestimation in early studies . Improved detection via HPLC-ICP-MS with ion-pair reagents (e.g., octadecylsilane columns) has revealed TMAO in terrestrial lichens and plants at trace levels (0.01–0.1 µg/g), while marine organisms like Kyphosus sydneyanus show higher concentrations (up to 25 µg/g) .

Methodological: What are best practices for TMAO speciation in complex biological matrices?

Sample Preparation : Use enzymatic extraction (e.g., protease XIV) to liberate TMAO from cellular matrices without altering speciation .

Chromatography : Employ anion/cation exchange columns with mobile phases containing ion-pair reagents (e.g., tetrabutylammonium phosphate) to resolve TMAO from co-eluting arsenicals like arsenobetaine (AB) .

Validation : Confirm identity via tandem mass spectrometry (ESI-MS/MS) by matching fragmentation patterns to certified standards .

Advanced: How do thiols influence TMAO toxicity, and what experimental models elucidate this interaction?

Thiols (e.g., GSH, dithiothreitol) reduce TMAO to TMAs, a volatile and toxic species. In vitro studies using rat liver cytosol demonstrate that GSH enhances TMAs production, with kinetic constants (Kₘ = 0.5 mM for TMAO) indicating substrate specificity . This reductive pathway complicates toxicity assessments, as TMAs exposure in rats (21–70 ppm) induces acute pulmonary damage .

Methodological: How can researchers validate TMAO presence in atmospheric particulate matter (PM)?

Size-Resolved Sampling : Use cascade impactors to collect PM fractions (0.1–10 µm) for species-specific analysis .

Speciation : Combine anion-exchange HPLC-ICP-MS to separate inorganic arsenicals (AsIII, AsV) from organoarsenicals like TMAO.

Quality Control : Spike samples with isotopically labeled TMAO (e.g., ⁷⁴As-TMAO) to correct for matrix effects .

Basic: What historical evidence links TMAO to microbial arsenic transformation?

In the 19th century, Scopulariopsis brevicaulis was identified as converting wallpaper arsenate pigments into TMAO, which is subsequently reduced to toxic TMAs gas. This process caused widespread illness and highlighted microbial roles in arsenic mobilization .

Advanced: What challenges arise in quantifying TMAO in environmental water samples?

Matrix Interference : High chloride levels in seawater suppress ICP-MS signals. Mitigate by diluting samples or using collision/reaction cell technology .

Species Stability : TMAO degrades photolytically. Store samples in amber vials at -80°C and analyze within 24 hours .

Methodological: How can TMAO be differentiated from structurally similar arsenicals in biological samples?

Chromatographic Separation : Use mixed-mode columns (e.g., PRP-X100) to resolve TMAO from dimethylarsinic acid (DMA) and arsenosugars .

Mass Spectrometry : Monitor m/z 137 (TMAO) and characteristic fragments (m/z 120, 105) via ESI-MS/MS .

Standard Addition : Spike samples with synthetic TMAO to confirm retention times and recovery rates (>90%) .

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